7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound that contains a furan ring, a thiazepane ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological properties, along with the thiazepane ring, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thioamide, followed by cyclization.
Coupling of the Furan and Thiazepane Rings: The furan and thiazepane rings can be coupled through a series of reactions involving the formation of a carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dione
Reduction: Corresponding amine
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The thiazepane ring can enhance the compound’s binding affinity and specificity for its targets. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Contains a furan ring and a carboxamide group but lacks the thiazepane ring.
N-phenethyl-1,4-thiazepane-4-carboxamide: Contains a thiazepane ring and a carboxamide group but lacks the furan ring.
7-(furan-2-yl)-1,4-thiazepane: Contains a furan ring and a thiazepane ring but lacks the carboxamide group.
Uniqueness
7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide is unique due to the combination of the furan ring, thiazepane ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the furan ring enhances the compound’s reactivity and potential biological activities, while the thiazepane ring contributes to its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
7-(furan-2-yl)-N-(2-phenylethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-10-8-15-5-2-1-3-6-15)20-11-9-17(23-14-12-20)16-7-4-13-22-16/h1-7,13,17H,8-12,14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOYBHNQIUUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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